

The Pharmacokinetics and Pharmacodynamics of Gepotidacin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepotidacin is a first-in-class, novel triazaacenaphthylene bacterial topoisomerase inhibitor. It exhibits a unique mechanism of action, targeting both DNA gyrase (GyrA subunit) and topoisomerase IV (ParC subunit), which are essential for bacterial DNA replication.[1][2][3] This dual-targeting mechanism is distinct from that of fluoroquinolones and confers activity against a broad spectrum of pathogens, including strains resistant to existing antibiotic classes.[1][2] Developed by GlaxoSmithKline, gepotidacin (brand name Blujepa) has been approved for the treatment of uncomplicated urinary tract infections (uUTI) and uncomplicated urogenital gonorrhea.[1][4] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of gepotidacin, compiling data from key preclinical and clinical studies.

Pharmacokinetics

Gepotidacin is administered orally and is rapidly absorbed.[1][5] Its pharmacokinetic profile has been characterized in healthy adults, adolescents, and populations with renal or hepatic impairment.

Absorption and Distribution



Following oral administration, gepotidacin reaches peak plasma concentrations (Tmax) in approximately 1.0 to 4.0 hours.[5][6] Systemic exposure, as measured by maximum concentration (Cmax) and area under the concentration-time curve (AUC), increases proportionally with the dose.[1][5] A moderate-fat meal does not significantly affect its absorption.[1][5]

Gepotidacin has a mean steady-state volume of distribution (Vss) of 172.9 liters, indicating extensive distribution into tissues.[1] Plasma protein binding is low to moderate, ranging from 25% to 41%.[1]

Metabolism and Excretion

The primary metabolic pathway for gepotidacin is through the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] A minor metabolite, M4, accounts for approximately 11% of the circulating drug.[1]

Excretion occurs through both fecal and urinary routes. Approximately 52% of the administered dose is excreted in the feces (with 30% as unchanged drug) and about 31% in the urine (with 20% as unchanged drug).[1] The terminal elimination half-life is approximately 9.3 hours.[1]

Drug-Drug Interactions

Coadministration of gepotidacin with strong inhibitors of CYP3A4 can increase its exposure, while strong inducers of CYP3A4 can decrease it.[1][7] A weak drug-drug interaction was observed with the potent CYP3A4 inhibitor itraconazole, leading to a 48-50% increase in gepotidacin AUC.[7] Conversely, coadministration with the strong CYP3A4 inducer rifampicin resulted in a clinically significant 52% decrease in gepotidacin plasma AUC.[7] Gepotidacin has also shown the potential to inhibit certain drug transporters in vitro.[1] It demonstrated weak CYP3A4 inhibition with midazolam (less than a 2-fold increase in AUC).[7] While not a significant perpetrator of P-glycoprotein (P-gp) inhibition, it did increase the maximum plasma concentration of digoxin by 53%.[7]

Pharmacokinetic Parameters in Different Populations

Pharmacokinetic parameters have been evaluated in various populations, with key findings summarized in the tables below.



Table 1: Single-Dose Pharmacokinetic Parameters of Gepotidacin in Healthy Adults

Dose	Cmax (ng/mL)	AUC0-∞ (ng·h/mL)	Tmax (h)	t1/2 (h)	Reference
1500 mg	4200	22800 (AUC0-12)	2.0	9.3	[1]
100-3000 mg	Dose- proportional increase	Dose- proportional increase	1.0 - 4.0	5.97 - 19.2	[5][6]

Table 2: Multiple-Dose Pharmacokinetic Parameters of Gepotidacin in Healthy Adults

Dose	Cmax,ss	AUC0-12,ss	Trough,ss	Accumulati	Reference
Regimen	(ng/mL)	(ng·h/mL)	(ng/mL)	on Ratio	
1500 mg q12h	4200	22800	Not Reported	~1.4	[1][8]

Table 3: Pharmacokinetic Parameters of Gepotidacin in Special Populations



Population	Key Findings	Reference
Adolescents	Single-dose mean Cmax was ~27% higher than in adults, with comparable AUC. After two doses, mean Cmax was similar to adults, but mean AUC was ~35% higher.	[9]
Renal Impairment	Gepotidacin exposure increases with the severity of renal impairment.	[1]
Hepatic Impairment	The mean fraction of gepotidacin dose excreted in urine increased with the severity of hepatic impairment.	[10]

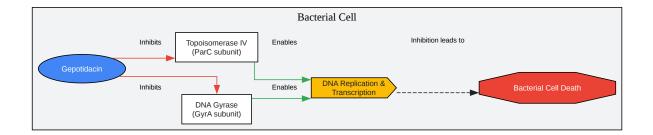
Pharmacodynamics

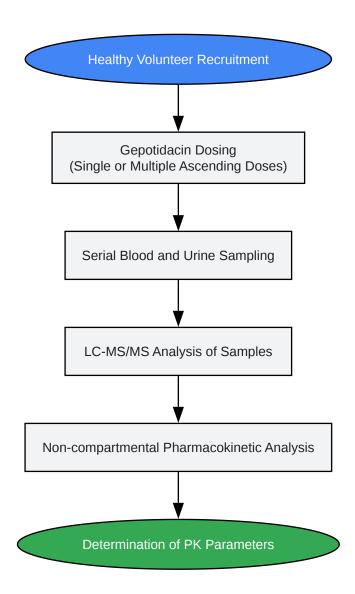
The pharmacodynamic profile of gepotidacin has been characterized through in vitro susceptibility testing and in vivo infection models. The primary pharmacodynamic index associated with efficacy is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).

Mechanism of Action

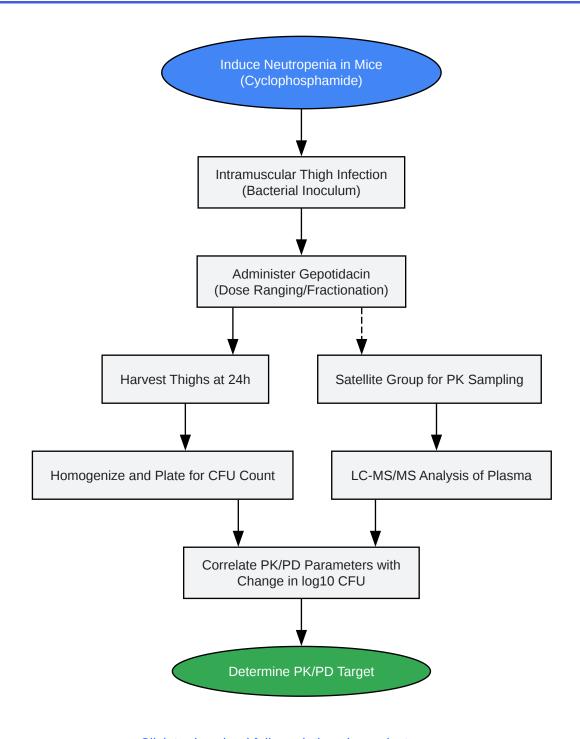
Gepotidacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] It binds to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, preventing them from carrying out their functions in DNA replication, transcription, and cell division.[1] This dual-targeting mechanism is well-balanced and distinct from that of fluoroquinolones, which also target these enzymes but at different sites.[2][8] This novel binding mode allows gepotidacin to be effective against many fluoroquinolone-resistant strains.[2]











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